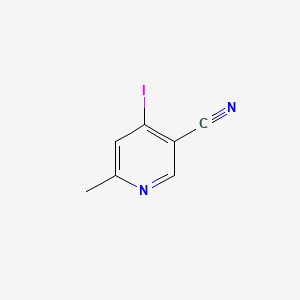

4-Iodo-6-methylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

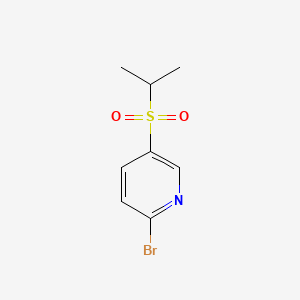

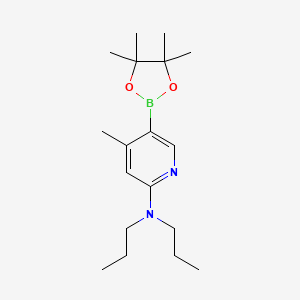

4-Iodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 . It is primarily used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for 4-Iodo-6-methylnicotinonitrile were not found, a related compound, 4-chloro-5-iodo-6-methylnicotinonitrile, has been synthesized in a reaction involving ethanol and heating . The reaction yielded a product with a grey solid appearance .Molecular Structure Analysis

The molecular structure of 4-Iodo-6-methylnicotinonitrile consists of a pyridine ring with an iodine atom at the 4th position and a methyl group at the 6th position . The presence of the nitrile group (-CN) makes it a derivative of nicotinonitrile .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Iodo-6-methylnicotinonitrile serves as an important intermediate in the synthesis of pyridine derivatives, which are crucial in the field of medicinal chemistry and materials science. The compound's iodo and nitrile groups make it a versatile precursor for various chemical transformations. For instance, the compound has been utilized in the synthesis of pyridone alkaloids through enzymatic oxidation, highlighting its role in understanding the biochemical pathways involved in alkaloid biosynthesis (Robinson & Cepurneek, 1965). Additionally, derivatives of 4-methylnicotinonitrile have been synthesized for the investigation of their potential as novel plant growth regulators, demonstrating the compound's utility in agricultural sciences (Dyadyuchenko et al., 2018).

Role in Organic Synthesis

The reactivity of 4-Iodo-6-methylnicotinonitrile toward nucleophilic substitution reactions has been exploited in organic synthesis, leading to the construction of complex molecular architectures. For example, an unusual regioselective reaction involving this compound and malononitrile dimer has been reported, resulting in products with potential applications in material science and pharmaceutical chemistry (Dyadyuchenko et al., 2021). This showcases the compound's importance in developing synthetic methodologies that enable the efficient construction of heterocyclic compounds.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been suggested that it may interact with enzymes such asAlcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

The exact mode of action of 4-Iodo-6-methylnicotinonitrile is not well understood. It is likely that the compound interacts with its target enzymes, leading to changes in their activity. This could result in alterations in the biochemical processes these enzymes are involved in .

Biochemical Pathways

Given its potential targets, it may influence pathways related to alcohol metabolism and mycocyclosin synthesis . The downstream effects of these alterations would depend on the specific pathway and the role of the affected enzyme within it.

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .

Result of Action

Given its potential targets, it may influence the activity of certain enzymes, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-6-methylnicotinonitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

4-iodo-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQOOWNBUXMCGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-6-methylnicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)